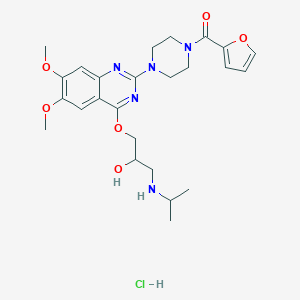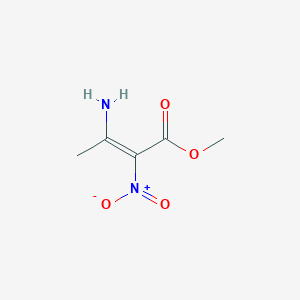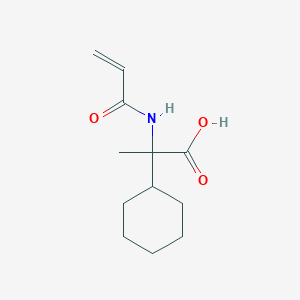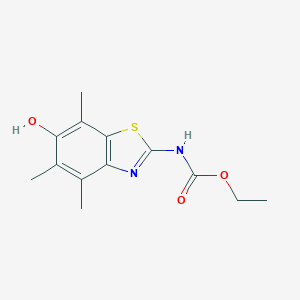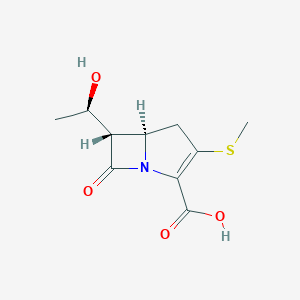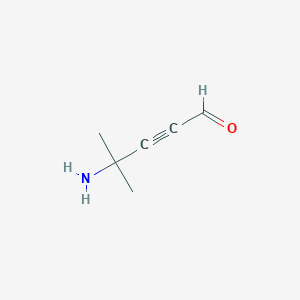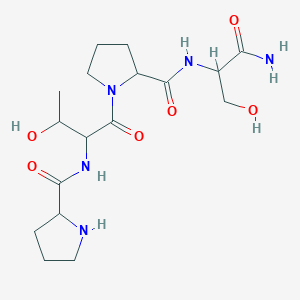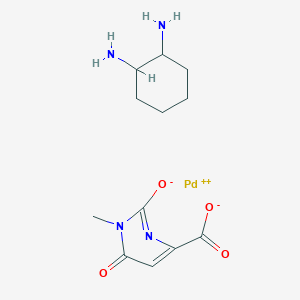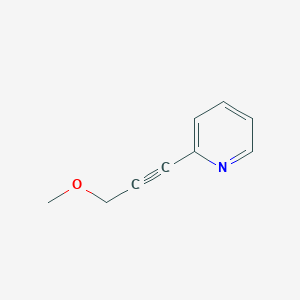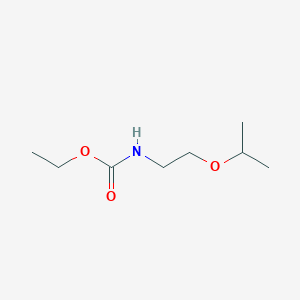
2-Thioxo-1-pyrrolidinethioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxo-1-pyrrolidinethioacetamide, also known as TPTA, is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPTA is a thioamide derivative of pyrrolidine and is synthesized through a simple and efficient method.
Mechanism Of Action
The mechanism of action of 2-Thioxo-1-pyrrolidinethioacetamide is not fully understood. However, it is believed that 2-Thioxo-1-pyrrolidinethioacetamide exerts its biological effects through the modulation of various signaling pathways and enzymes. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-Thioxo-1-pyrrolidinethioacetamide has been shown to reduce inflammation and oxidative stress. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to inhibit tumor growth in various cancer models. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide.
Advantages And Limitations For Lab Experiments
2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has a high purity. 2-Thioxo-1-pyrrolidinethioacetamide can also be easily modified to improve its biological activity or to enable drug delivery. However, 2-Thioxo-1-pyrrolidinethioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. 2-Thioxo-1-pyrrolidinethioacetamide also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-Thioxo-1-pyrrolidinethioacetamide. One area of interest is the development of 2-Thioxo-1-pyrrolidinethioacetamide-based drug delivery systems. 2-Thioxo-1-pyrrolidinethioacetamide could be used as a carrier for targeted drug delivery to specific tissues or cells. Another area of interest is the investigation of 2-Thioxo-1-pyrrolidinethioacetamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit neuroprotective effects in animal studies, and further research could lead to the development of novel therapies for these diseases. Additionally, the development of 2-Thioxo-1-pyrrolidinethioacetamide analogs with improved solubility and bioavailability could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 2-Thioxo-1-pyrrolidinethioacetamide is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide and to explore its potential therapeutic applications.
Synthesis Methods
2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method that involves the reaction of pyrrolidine with thioacetic acid in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Thioxo-1-pyrrolidinethioacetamide as a white crystalline solid. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Scientific Research Applications
2-Thioxo-1-pyrrolidinethioacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has also been investigated for its potential use as a drug delivery system and as a catalyst in organic synthesis.
properties
CAS RN |
117947-07-6 |
|---|---|
Product Name |
2-Thioxo-1-pyrrolidinethioacetamide |
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C6H10N2S2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9) |
InChI Key |
FVNHMHXOHPFMNY-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=S)N(C1)CC(=N)S |
SMILES |
C1CC(=S)N(C1)CC(=S)N |
Canonical SMILES |
C1CC(=S)N(C1)CC(=S)N |
Other CAS RN |
117947-07-6 |
synonyms |
2-thio-1-pyrrolidine-thio-acetamide 2-thioxo-1-pyrrolidinethioacetamide thiothio |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



